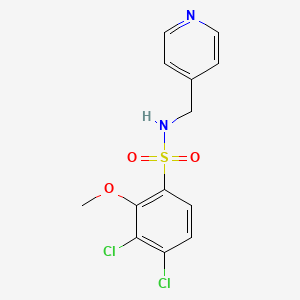

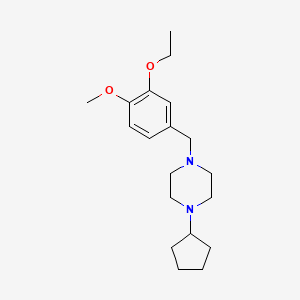

![molecular formula C16H15N3O2S B5833414 N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)

N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide

描述

“N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide” is a complex organic compound. It is a derivative of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . It is available for purchase for research purposes .

Synthesis Analysis

The synthesis of such compounds often involves the reactions of amines as nucleophiles. This includes their reactions with halogenoalkanes (haloalkanes or alkyl halides), with acyl chlorides (acid chlorides), and with acid anhydrides . The reactions of primary amines with halogenoalkanes can give a mixture of products, including secondary and tertiary amines and their salts, and quaternary ammonium salts .Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. All amines contain an active lone pair of electrons on the very electronegative nitrogen atom . These electrons are attracted to positive parts of other molecules or ions .Chemical Reactions Analysis

Amines are good nucleophiles and can undergo a variety of reactions. They can react with halogenoalkanes, acyl chlorides, and acid anhydrides . They can also undergo reactions with aldehydes and ketones to yield imines .科学研究应用

Seed Preservation and Agricultural Applications

AMBC’s role in seed preservation aligns with the EU-funded INCREASE project . By understanding its impact on seed viability and germination, researchers can improve seed storage methods. Additionally, AMBC derivatives may enhance crop growth or protect against pests and diseases.

作用机制

未来方向

属性

IUPAC Name |

N-[(2-carbamoylphenyl)carbamothioyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-6-2-3-7-11(10)15(21)19-16(22)18-13-9-5-4-8-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGHSJGTXLMUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

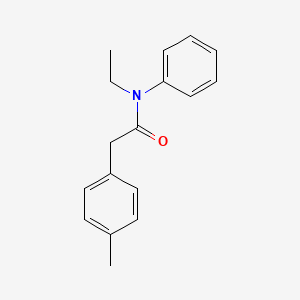

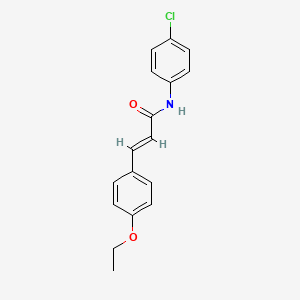

![cyclohexyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5833343.png)

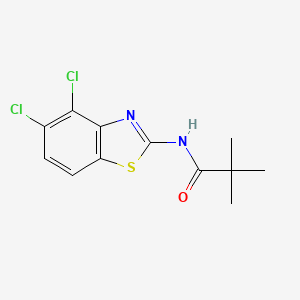

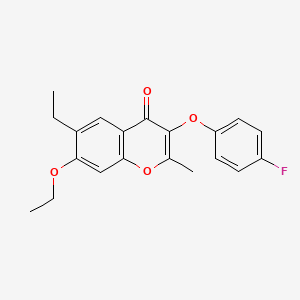

![3-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5833367.png)

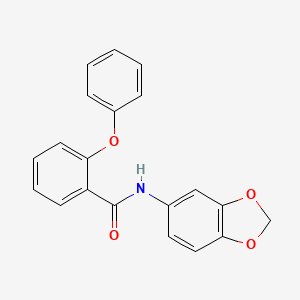

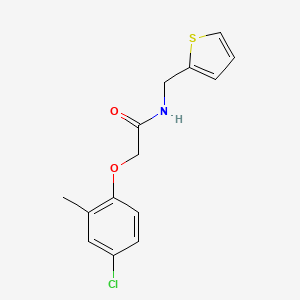

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5833372.png)

![N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5833402.png)

![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)

![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)